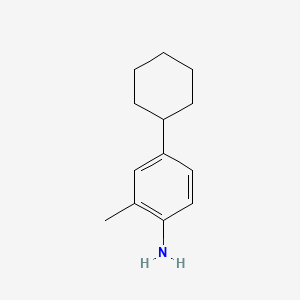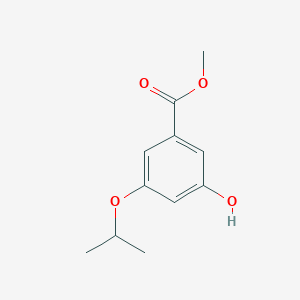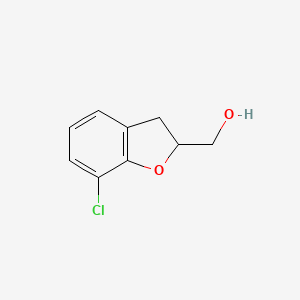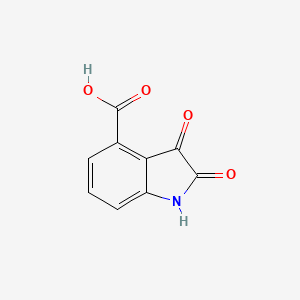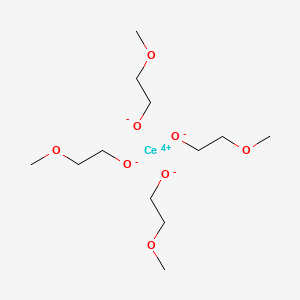
cerium(4+);2-methoxyethanolate
描述
cerium(4+);2-methoxyethanolate, is a chemical compound that consists of cerium in its +4 oxidation state complexed with methoxyethoxide ligands. This compound is typically dissolved in methoxyethanol, a solvent that helps stabilize the cerium complex. Cerium(IV) methoxyethoxide is known for its reactivity and is used in various scientific and industrial applications, particularly in the synthesis of advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
Cerium(IV) methoxyethoxide can be synthesized through the reaction of cerium(IV) chloride with sodium methoxyethoxide in methoxyethanol. The reaction typically proceeds under an inert atmosphere to prevent oxidation or hydrolysis of the reactants and products. The general reaction is as follows:
CeCl4+4NaOCH2CH2OCH3→Ce(OCH2CH2OCH3)4+4NaCl
Industrial Production Methods
In industrial settings, the production of cerium(IV) methoxyethoxide involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the quality of the final product.
化学反应分析
Types of Reactions
Cerium(IV) methoxyethoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form cerium dioxide (CeO₂) and methoxyethanol.
Oxidation-Reduction: Can act as an oxidizing agent due to the high oxidation state of cerium.
Substitution: Ligands can be substituted with other alkoxides or organic ligands.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Oxidation-Reduction: Reducing agents such as hydrogen or organic reducing agents.
Substitution: Other alkoxides or organic ligands under inert atmosphere.
Major Products Formed
Hydrolysis: Cerium dioxide (CeO₂) and methoxyethanol.
Oxidation-Reduction: Reduced cerium species and oxidized products of the reducing agent.
Substitution: New cerium complexes with substituted ligands.
科学研究应用
Cerium(IV) methoxyethoxide is used in various scientific research applications, including:
Material Science: Synthesis of cerium dioxide aerogels and cryogels with high surface areas, which are used in catalysis and as adsorbents.
Chemistry: As a precursor for the preparation of other cerium compounds and as an oxidizing agent in organic synthesis.
Biology and Medicine: Potential use in the development of cerium-based nanoparticles for biomedical applications, such as drug delivery and imaging.
Industry: Used in the production of advanced ceramics and as a catalyst in various industrial processes.
作用机制
The mechanism of action of cerium(IV) methoxyethoxide involves its ability to undergo hydrolysis and oxidation-reduction reactions. In hydrolysis, the compound reacts with water to form cerium dioxide and methoxyethanol. In oxidation-reduction reactions, cerium(IV) methoxyethoxide can oxidize various substrates, leading to the formation of reduced cerium species and oxidized products. The high oxidation state of cerium allows it to participate in these reactions effectively.
相似化合物的比较
Similar Compounds
Cerium(IV) isopropoxide: Another cerium alkoxide with similar reactivity but different solubility and stability properties.
Cerium(IV) tert-butoxide: Known for its use in organic synthesis as an oxidizing agent.
Cerium(IV) nitrate: A common cerium compound used in various chemical reactions and industrial applications.
Uniqueness
Cerium(IV) methoxyethoxide is unique due to its solubility in methoxyethanol and its ability to form high-surface-area cerium dioxide aerogels and cryogels. These properties make it particularly useful in material science and catalysis applications.
属性
IUPAC Name |
cerium(4+);2-methoxyethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7O2.Ce/c4*1-5-3-2-4;/h4*2-3H2,1H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRALIVAHBLZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].COCC[O-].COCC[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28CeO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611339 | |
| Record name | Cerium(4+) tetrakis(2-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876107-33-4 | |
| Record name | Cerium(4+) tetrakis(2-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



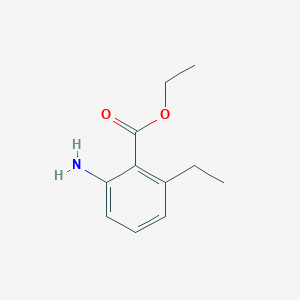

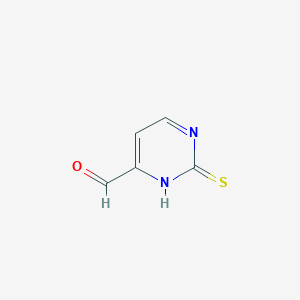
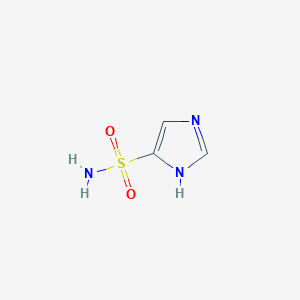
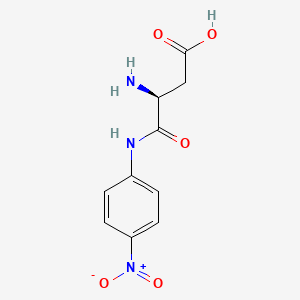
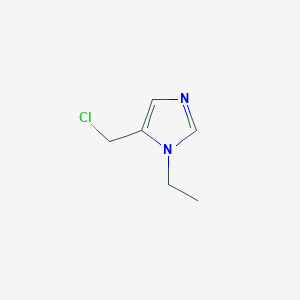
![N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine](/img/structure/B1629170.png)
